An In-depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-3-nitro-2-pyridone
An In-depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-3-nitro-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-nitro-2-pyridone is a highly functionalized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its unique arrangement of a bromine atom, a nitro group, and a pyridone core imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a wide array of complex organic molecules.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, reactivity, and applications of 5-bromo-3-nitro-2-pyridone, offering insights for its effective utilization in research and development.
At room temperature, 5-Bromo-3-nitro-2-pyridone typically appears as a white to light yellow crystalline powder.[2] It is sparingly soluble in water but exhibits better solubility in organic solvents like ethanol.[3] The presence of both a hydrogen bond donor (the N-H of the pyridone) and acceptor (the carbonyl oxygen and the nitro group), along with the electrophilic and nucleophilic centers, makes it a multifaceted building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-3-nitro-2-pyridone is presented in the table below.
| Property | Value | Source |
| CAS Number | 15862-34-7 | |
| Molecular Formula | C₅H₃BrN₂O₃ | |
| Molecular Weight | 218.99 g/mol | |
| Appearance | Yellow to brown powder | |
| Melting Point | 245 - 250 °C | |
| Solubility | Sparingly soluble in water, more soluble in organic solvents.[2][3] | , |
Synthesis of 5-Bromo-3-nitro-2-pyridone
The synthesis of 5-bromo-3-nitro-2-pyridone is most commonly achieved through the nitration of a corresponding 5-bromopyridine precursor. The choice of starting material and reaction conditions is crucial for achieving high yields and purity.
Experimental Protocol: Nitration of 3-Bromo-5-hydroxypyridine
This protocol describes a common laboratory-scale synthesis of a structural isomer, which provides insight into the general methodology.
Materials:
-
3-Bromo-5-hydroxypyridine
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-Bromo-5-hydroxypyridine (e.g., 2 g, 0.011 mol) in concentrated sulfuric acid (e.g., 6 mL) in a flask, while cooling in an ice bath.
-
Slowly add fuming nitric acid (e.g., 0.52 mL, 0.011 mol) dropwise to the cooled solution, maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., 20 hours).
-
Carefully pour the reaction mixture into ice water with thorough stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any residual acid.
-
The resulting product is 5-bromo-2-nitro-3-pyridinol, obtained as a pale-yellow solid (e.g., 2.2 g, 90% yield).[4]
Caption: Synthesis of a 5-bromo-nitro-pyridinol isomer.
Spectroscopic Characterization
The structural elucidation of 5-Bromo-3-nitro-2-pyridone is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, one would expect to see distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the electronic nature of the pyridone ring. The coupling constants between these protons would provide information about their relative positions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon. Carbons attached to the electronegative oxygen, nitrogen, and bromine atoms, as well as the carbon bearing the nitro group, will appear at different chemical shifts. Quaternary carbons, such as the one bonded to the bromine and the one in the carbonyl group, are typically observed as weaker signals.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for:
-
N-H stretch: A broad peak in the region of 3200-3400 cm⁻¹ from the pyridone N-H group.
-
C=O stretch: A strong absorption band around 1650-1700 cm⁻¹ corresponding to the carbonyl group of the pyridone.
-
NO₂ stretches: Two strong bands, one for the asymmetric stretch (around 1520-1560 cm⁻¹) and one for the symmetric stretch (around 1340-1380 cm⁻¹).
-
C-Br stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H and C=C/C=N stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
An FTIR spectrum of a related compound, 5-bromo-2,3-dihydroxypyridine, shows characteristic C-H valence oscillations in the 3000-3100 cm⁻¹ region and a C=O stretching mode at 1680 cm⁻¹.[5] For 5-bromo-2-nitropyridine, a C-Br stretching vibration has been observed at 509 cm⁻¹ in the FT-IR spectrum.[6]
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), carbon monoxide (CO), and other small fragments. The fragmentation of nitrobenzene, for instance, often shows a prominent peak for the loss of NO₂.
Chemical Reactivity and Synthetic Utility
The reactivity of 5-Bromo-3-nitro-2-pyridone is dictated by its three key functional groups: the bromine atom, the nitro group, and the pyridone ring.
Caption: Key reactivity sites of 5-Bromo-3-nitro-2-pyridone.
Reactions at the Bromine Atom: Cross-Coupling
The bromine atom at the 5-position is a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the introduction of aryl or vinyl groups.[7][8][9]
General Protocol for Suzuki Coupling:
-
A palladium catalyst (e.g., Pd(PPh₃)₄) is added to a solution of the bromo-nitropyridine derivative.
-
A boronic acid or ester is added as the coupling partner.
-
A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid.
-
The reaction is typically carried out in a suitable solvent system (e.g., dioxane/water) at elevated temperatures.
This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Reactions of the Nitro Group: Reduction
The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group. This transformation is fundamental in synthetic chemistry as it converts an electron-withdrawing group into a strongly electron-donating and nucleophilic amino group.
Common methods for the reduction of aromatic nitro groups include:
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.[10][11]
-
Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl).[12]
-
Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride can also be effective.[10]
The resulting 5-bromo-3-amino-2-pyridone is a valuable intermediate for further functionalization, such as diazotization or acylation reactions.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNA_r). While the bromine atom can be a leaving group, other positions on the ring can also be activated for substitution depending on the reaction conditions and the nucleophile used.
Applications in Medicinal Chemistry and Agrochemicals
5-Bromo-3-nitro-2-pyridone serves as a key building block in the synthesis of various biologically active compounds.
Pharmaceutical Applications
Its derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.[1] The ability to functionalize the molecule at multiple positions allows for the creation of diverse chemical libraries for drug discovery. For instance, related bromo-nitropyridines are used as intermediates in the synthesis of kinase inhibitors for cancer therapy, such as Pazopanib.[13]
Agrochemical Applications
In the agrochemical industry, this compound is a precursor for the synthesis of herbicides and pesticides.[1] The mechanism of action for some of its herbicidal derivatives involves the disruption of essential protein synthesis in target plants.[2]
Safety and Handling
5-Bromo-3-nitro-2-pyridone is an irritant to the skin and eyes.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It is important to avoid inhalation of the powder and to work in a well-ventilated area or a fume hood. In case of fire, it may emit toxic fumes.[2]
Conclusion
5-Bromo-3-nitro-2-pyridone is a versatile and valuable chemical intermediate with a rich reactivity profile. Its utility in the synthesis of a wide range of biologically active molecules for the pharmaceutical and agrochemical industries is well-established. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and development.
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